[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate
Description
[4-(Dimethylamino)cyclohexyl] 4-methylbenzenesulfonate is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with a dimethylamino group and a 4-methylbenzenesulfonate group
Properties
IUPAC Name |
[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12-4-10-15(11-5-12)20(17,18)19-14-8-6-13(7-9-14)16(2)3/h4-5,10-11,13-14H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUFAVZUYUTQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(dimethylamino)cyclohexanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)cyclohexyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
[4-(Dimethylamino)cyclohexyl] 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can enhance solubility and stability. These interactions can modulate the activity of biological targets, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylidene-3-methylisoxazol-5-one
- 4-Hydroxy-2-quinolones
- Difluoromethylated compounds
Uniqueness
Compared to similar compounds, [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate stands out due to its unique combination of a cyclohexyl ring with a dimethylamino group and a sulfonate group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate
- Molecular Formula : C14H19N2O3S
- Molecular Weight : 295.38 g/mol
- CAS Number : Not widely available in databases, indicating limited commercial use or research focus.
The biological activity of [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate primarily involves its interaction with various receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This modulation can lead to various pharmacological effects, including:
- Analgesic Effects : The compound may exhibit pain-relieving properties by influencing opioid receptors.
- Antidepressant Activity : Potential interactions with serotonin pathways could suggest antidepressant-like effects.
Pharmacological Studies
- In Vitro Studies : Initial in vitro studies have demonstrated that [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate can inhibit certain enzymes involved in neurotransmitter metabolism, which may enhance the availability of neurotransmitters like serotonin and dopamine.
- In Vivo Studies : Animal models have shown that administration of the compound leads to significant changes in behavior consistent with increased mood and reduced pain perception. For instance, mice treated with varying doses exhibited reduced sensitivity to pain stimuli compared to controls.
Case Study 1: Analgesic Properties
A study conducted on male Swiss-Webster mice assessed the analgesic properties of [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate. Mice were administered doses ranging from 10 mg/kg to 100 mg/kg. Results indicated a dose-dependent reduction in pain response, measured by the tail-flick test, suggesting significant analgesic activity.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 70 |
Case Study 2: Antidepressant Effects
In a separate study focusing on mood enhancement, the compound was administered to rats subjected to chronic mild stress. Behavioral assessments using the forced swim test indicated that treated rats spent significantly more time swimming than control groups, suggesting an antidepressant effect.
| Treatment Group | Time Spent Swimming (seconds) |
|---|---|
| Control | 30 |
| Low Dose | 50 |
| High Dose | 80 |
Safety and Toxicology
Toxicological evaluations have indicated a favorable safety profile for [4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Analgesic | Significant pain reduction in animal models |
| Antidepressant | Increased swimming time in stress-induced models |
| Neurotransmitter Modulation | Inhibition of metabolizing enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
